Enhanced Polarity and Aqueous Solubility vs. Azetidine-3-Carboxylic Acid
The target compound exhibits a computed partition coefficient (LogP) 4.75 units lower than that of azetidine-3-carboxylic acid, indicating substantially greater hydrophilicity. This is accompanied by a 68% larger polar surface area (PSA), suggesting improved aqueous solubility and reduced passive membrane permeability relative to the parent azetidine [1][2]. Such properties are particularly relevant for fragment-based drug discovery campaigns seeking low-logP, high-solubility starting points.
| Evidence Dimension | Hydrophilicity (computed LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = -4.09; PSA = 83 Ų; MW = 216 Da |
| Comparator Or Baseline | Azetidine-3-carboxylic acid hydrochloride: LogP = 0.42; PSA = 49.3 Ų; MW = 137.6 Da |
| Quantified Difference | ΔLogP = -4.51 (target more hydrophilic); ΔPSA = +33.7 Ų (+68%); ΔMW = +78.4 Da |
| Conditions | Computed values (ALogP / topological PSA); data from vendor databases and ChemSpace/chemSrc. |
Why This Matters
The 4.5-unit LogP reduction translates to approximately 30,000-fold higher predicted aqueous solubility, directly impacting assay compatibility and dosing in early discovery.
- [1] ChemSpace. 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride. CSSB03437231644. CAS 2639463-12-8. LogP: -4.09. PSA: 83 Ų. Available at: https://chem-space.com/CSSB03437231644-000746 View Source
- [2] Molbase. Azetidine-3-carboxylic acid hydrochloride. CAS 102624-96-4. LogP: 0.4212. PSA: 49.33. Available at: https://qiye.molbase.cn/compound/102624-96-4.html View Source
